Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate
Overview
Description
Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is a fluorinated organic compound with the molecular formula C₆H₆F₄O₃ and a molecular weight of 202.10 g/mol . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate can be synthesized through a multi-step reaction involving diisopropyl (carboethoxyfluoromethyl)phosphonate and n-butyllithium in tetrahydrofuran (THF) at -78°C, followed by the addition of trimethylsilyl trifluoroacetate and hydrogen chloride . The reaction conditions are carefully controlled to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires stringent control of temperature and reaction times to maintain product quality and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of fluorine atoms.
Reduction Reactions: The compound can be reduced to form different fluorinated derivatives.
Oxidation Reactions: It can be oxidized under specific conditions to yield various products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include n-butyllithium, trimethylsilyl trifluoroacetate, and hydrogen chloride. The reactions are typically carried out in solvents like THF at low temperatures to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated esters, while reduction reactions can produce different fluorinated alcohols .
Scientific Research Applications
Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex fluorinated compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those involving fluorinated moieties.
Industry: This compound is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate involves its interaction with various molecular targets. The fluorine atoms in the compound enhance its reactivity and stability, allowing it to participate in a wide range of chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-3-oxobutanoate: This compound is similar in structure but has one less fluorine atom.
Ethyl 2-fluoro-3-oxobutanoate: Another related compound with fewer fluorine atoms.
Ethyl 4,4-difluoro-3-oxobutanoate: A compound with two fluorine atoms, used in similar applications
Uniqueness
Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate is unique due to its high fluorine content, which imparts distinct chemical properties such as increased reactivity and stability. These properties make it particularly valuable in the synthesis of complex fluorinated compounds and in various industrial applications .
Properties
IUPAC Name |
ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F4O3/c1-2-13-5(12)3(7)4(11)6(8,9)10/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGQFCBRPKXRHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449646 | |
Record name | Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685-69-8 | |
Record name | Ethyl 2,4,4,4-tetrafluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90449646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.